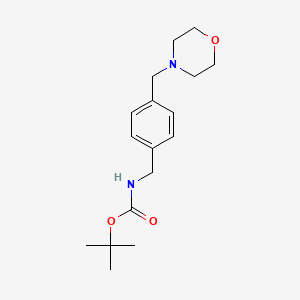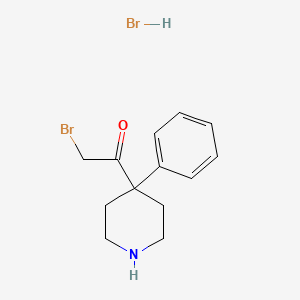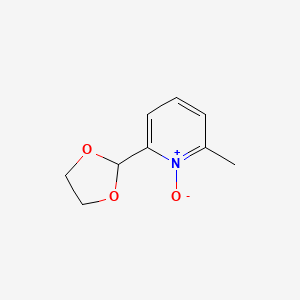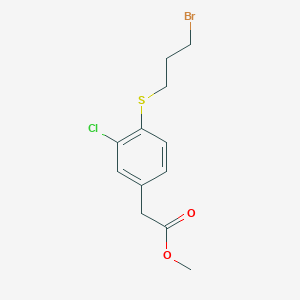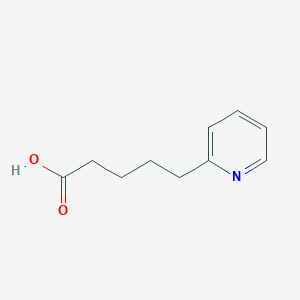
5-pyridin-2-ylpentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-pyridin-2-ylpentanoic Acid is a chemical compound with the molecular formula C11H13NO2 . It is also known as 5-(pyridin-2-yl)pentanoic acid .
Molecular Structure Analysis
The molecular structure of 5-pyridin-2-ylpentanoic Acid is determined by its molecular formula C11H13NO2 . The strength of an acid or base is influenced by the structural and electronic factors of the molecule .properties
CAS RN |
91843-29-7 |
|---|---|
Product Name |
5-pyridin-2-ylpentanoic Acid |
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-pyridin-2-ylpentanoic acid |
InChI |
InChI=1S/C10H13NO2/c12-10(13)7-2-1-5-9-6-3-4-8-11-9/h3-4,6,8H,1-2,5,7H2,(H,12,13) |
InChI Key |
BKLCIXFZKRHNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

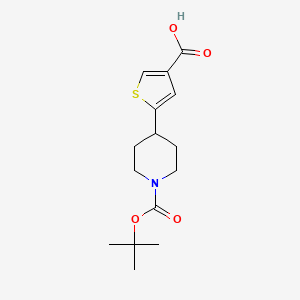
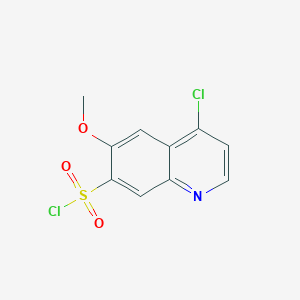
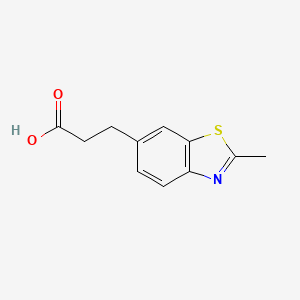
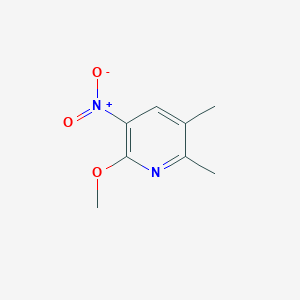
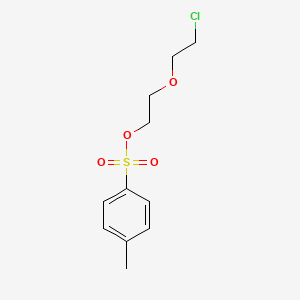
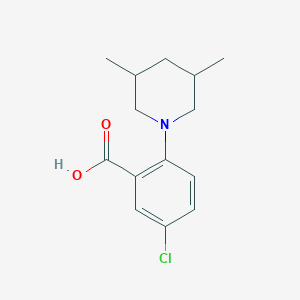
![(+)-4-[3-(3-(4-Acetyl-3-hydroxy-2-propylphenylthio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid](/img/structure/B8423418.png)
![2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide](/img/structure/B8423436.png)
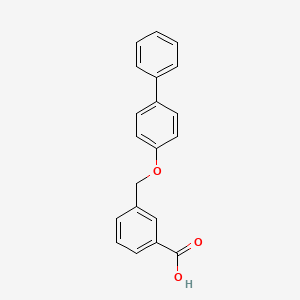
![2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B8423457.png)
